molecular formula C14H19NO3 B063713 Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 188576-49-0

Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B063713
CAS-Nummer: 188576-49-0
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: SVWCQVGJRNYYBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 188576-49-0) is a substituted tetrahydroisoquinoline derivative with molecular formula C₁₄H₁₉NO₃ and molecular weight 249.31 g/mol. It is a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as antimicrobial agents and opioid receptor modulators . The compound is characterized by a hydroxyl group at the 7-position of the isoquinoline scaffold, which serves as a reactive site for further functionalization. It is commercially available with ≥97% purity and is typically stored under inert conditions .

Eigenschaften

IUPAC Name

tert-butyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWCQVGJRNYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441805
Record name TERT-BUTYL 7-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188576-49-0
Record name TERT-BUTYL 7-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antioxidant Activity
Research has indicated that derivatives of isoquinoline compounds exhibit antioxidant properties. Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate may function as a radical scavenger, potentially offering protective effects against oxidative stress-related diseases. Studies have demonstrated that such compounds can inhibit the formation of reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases .

2. Neuroprotective Effects
Isoquinoline derivatives have been investigated for their neuroprotective properties. This compound has shown promise in preclinical studies for its ability to protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with promising results indicating its potential as a lead compound for developing new antibiotics .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications that can yield novel compounds with enhanced biological activities. Researchers utilize this compound to synthesize more complex isoquinoline derivatives that may exhibit improved pharmacological profiles .

Case Studies

StudyFocusFindings
Antioxidant Properties Evaluation of radical scavenging activityDemonstrated significant inhibition of lipid peroxidation in vitro
Neuroprotection Assessment of cytoprotective effects on neuronal cellsShowed reduced apoptosis in neurotoxic conditions
Antimicrobial Testing Screening against bacterial strainsIdentified activity against Staphylococcus aureus and Escherichia coli

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to a broader family of 7-substituted tetrahydroisoquinoline derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues at the 7-Position

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
This compound -OH 188576-49-0 C₁₄H₁₉NO₃ 249.31 Yellow solid Precursor for oxadiazole antimicrobial agents
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate -Br 258515-65-0 C₁₄H₁₈BrNO₂ 312.20 Colorless oil Suzuki-Miyaura coupling intermediate
Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate -NH₂ 171049-41-5 C₁₄H₂₀N₂O₂ 248.32 Solid Building block for peptide-modified isoquinolines
Tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate -CF₃ 1257855-77-8 C₁₅H₁₈F₃NO₂ 301.31 Colorless oil Enhances lipophilicity for CNS-targeting compounds
Tert-butyl 7-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7a) -C₆H₄-2-OCH₃ N/A C₂₁H₂₅NO₃ 339.43 Colorless oil SAR studies for opioid receptor ligands; 57% yield
Tert-butyl 7-(4-hydroxyphenyl-1,2,4-oxadiazol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (14i) -O-C₆H₄-oxadiazole N/A C₂₈H₂₉N₃O₅ 488.22 Yellow solid Antimicrobial activity against enteric pathogens; 22% yield

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -CF₃, -CN) at the 7-position improve metabolic stability but may reduce solubility .
  • Antimicrobial Potential: Oxadiazole-modified derivatives (e.g., 14i) are promising for treating gastrointestinal infections, with MIC values <1 µg/mL against E. coli .
  • Neuroscience Applications: 7-Substituted isoquinolines are explored as δ-opioid receptor agonists, with methoxy and phenyl groups showing superior efficacy .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • Intermediate Preparation : Start with tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 258515-65-0) as a precursor .
  • Coupling Conditions : Use Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a solvent like DMF or THF under inert atmosphere. Hydroxyl groups can be introduced via demethylation of methoxy precursors or direct hydroxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed to isolate the product.

Key Reference : Similar protocols for trifluoromethyl and methoxy derivatives are detailed in .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N100/P3 masks) if dust or aerosols form .
  • Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose of via hazardous waste protocols .

Note : Stability data for the hydroxy derivative is limited, but analogous compounds (e.g., bromo/fluoro derivatives) show no significant reactivity under recommended conditions .

Advanced Research Questions

Q. How does the position of the hydroxy group (e.g., 6-, 7-, or 8-) influence the compound’s reactivity and applications?

Methodological Answer:

  • Reactivity : The 7-hydroxy derivative (CAS 158984-83-9) is more sterically accessible than the 6- or 8-isomers, facilitating electrophilic substitution at the aromatic ring. Comparative studies using HPLC and NMR can track regioselectivity in reactions like alkylation or acylation .
  • Biological Activity : In structure–activity relationship (SAR) studies, the 7-hydroxy group enhances binding affinity to opioid receptors compared to methoxy analogs. Testing involves competitive radioligand assays and molecular docking simulations .

Data Gap : Limited ecotoxicological data exists for hydroxy derivatives; extrapolate from fluoro/bromo analogs (e.g., LC₅₀ in Daphnia magna) until specific studies are conducted .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify protons adjacent to the hydroxy group (δ 5.2–6.0 ppm for aromatic OH) and tert-butyl carbons (δ 28–30 ppm) .
    • HREIMS : Confirm molecular weight (theoretical m/z 249.31 for C₁₄H₁₉NO₃) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Typical retention time: 8–12 minutes .

Challenge : The hydroxy group may cause peak broadening in NMR; use deuterated DMSO to enhance resolution .

Q. How can researchers address contradictions in reported stability data for this compound?

Methodological Answer:

  • Experimental Design : Conduct accelerated stability studies under varying conditions (pH, temperature, humidity). Monitor degradation via:
    • TLC : Spot degradation products using iodine vapor visualization.
    • LC-MS : Identify decomposition products (e.g., tert-butyl cleavage yielding 7-hydroxy-1,2,3,4-tetrahydroisoquinoline) .
  • Mitigation : Add stabilizers like BHT (0.1% w/w) to prevent oxidation. Store in amber vials under nitrogen .

Contradiction : While SDS for fluoro derivatives report stability , hydroxy analogs may degrade faster due to phenolic oxidation. Always validate with fresh batches .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Drug Discovery : The dihydroisoquinoline core is a privileged structure in CNS drug design. The 7-hydroxy group is a pharmacophore for μ-opioid receptor agonists.
  • Derivatization Strategies :
    • Acylation : React with activated carboxylic acids (e.g., DMT-glycine) to create prodrugs .
    • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 7-position to modulate lipophilicity and blood-brain barrier penetration .

Case Study : In , analogs with 2-trifluoromethylbenzyl substitutions showed nanomolar affinity in receptor binding assays .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Optimization Steps :
    • Catalyst Loading : Reduce Pd(dppf)Cl₂ from 5 mol% to 1–2 mol% to lower costs.
    • Solvent Switch : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve E-factor .
  • Purification at Scale : Use recrystallization (ethanol/water) instead of column chromatography. Validate purity via DSC and XRPD to detect polymorphs .

Data Limitation : No large-scale safety data exists; follow OSHA guidelines for handling intermediates like bromo derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.